molecular formula C15H15NO3S B12504959 Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- CAS No. 100200-70-2

Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-

Cat. No.: B12504959
CAS No.: 100200-70-2
M. Wt: 289.4 g/mol
InChI Key: RGUIVBCTCKGIFN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonamide with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It has shown inhibitory effects on certain enzymes, making it a candidate for drug development .

Medicine

In medicine, derivatives of benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- are being explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes involved in disease pathways .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, photochemicals, and disinfectants. Its chemical properties make it suitable for various applications in manufacturing processes .

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase, an enzyme involved in various physiological processes. By binding to the active site of the enzyme, the compound prevents its normal function, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, N-phenyl-: Similar structure but with a phenyl group instead of a methoxyphenyl group.

    Benzenesulfonamide, N-(4-methoxyphenyl)-: Similar structure with a methoxy group at the para position.

    Benzenesulfonamide, N-(2-methoxyphenyl)-: Similar structure with a methoxy group at the ortho position.

Uniqueness

Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- is unique due to the presence of both a methoxy group and a methylene bridge, which can influence its reactivity and biological activity. This combination of functional groups provides distinct properties that can be exploited in various applications .

Properties

CAS No.

100200-70-2

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(17,18)16-11-13-5-3-4-6-15(13)19-2/h3-11H,1-2H3

InChI Key

RGUIVBCTCKGIFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2OC

Origin of Product

United States

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